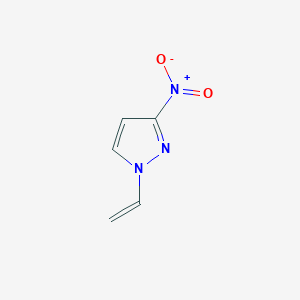nitrosoamine](/img/structure/B13626181.png)
[2-(Dimethylamino)ethyl](ethyl)nitrosoamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethylnitrosoamine is a chemical compound with a complex structure that includes both dimethylamino and ethyl groups attached to a nitrosoamine core
Méthodes De Préparation
The synthesis of 2-(Dimethylamino)ethylnitrosoamine typically involves the reaction of dimethylamine with ethyl nitrite under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, at a temperature range of 0-5°C to ensure the stability of the nitrosoamine group. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and yield.
Analyse Des Réactions Chimiques
2-(Dimethylamino)ethylnitrosoamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the nitroso group is replaced by other nucleophiles like halides or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include nitro compounds, amines, and substituted derivatives.
Applications De Recherche Scientifique
2-(Dimethylamino)ethylnitrosoamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research due to its ability to interact with DNA and proteins.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethylnitrosoamine involves its interaction with cellular components, particularly nucleic acids and proteins. The nitroso group can form covalent bonds with DNA, leading to mutations and potential anticancer effects. Additionally, the compound can inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Dimethylamino)ethylnitrosoamine include:
N-Nitrosodimethylamine: Known for its carcinogenic properties, it shares the nitrosoamine core but lacks the ethyl group.
N-Nitrosoethylmethylamine: Similar in structure but with different alkyl groups, it also exhibits biological activity.
N-Nitrosodiethylamine: Another related compound with two ethyl groups, it is studied for its toxicological effects.
The uniqueness of 2-(Dimethylamino)ethylnitrosoamine lies in its specific combination of dimethylamino and ethyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C6H15N3O |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-N-ethylnitrous amide |
InChI |
InChI=1S/C6H15N3O/c1-4-9(7-10)6-5-8(2)3/h4-6H2,1-3H3 |
Clé InChI |
CHNAHEBRBOTHTF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCN(C)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide](/img/structure/B13626104.png)



![2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B13626124.png)






![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)

![Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole](/img/structure/B13626189.png)
